molecular formula C16H18N2O4S2 B14653723 Benzenesulfonamide, 4-((2-(4-(ethylthio)phenyl)-1-hydroxy-2-oxoethyl)amino)- CAS No. 53066-86-7

Benzenesulfonamide, 4-((2-(4-(ethylthio)phenyl)-1-hydroxy-2-oxoethyl)amino)-

Cat. No.: B14653723
CAS No.: 53066-86-7
M. Wt: 366.5 g/mol
InChI Key: NEEZGSBBSQUEKB-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-((2-(4-(ethylthio)phenyl)-1-hydroxy-2-oxoethyl)amino)- is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-((2-(4-(ethylthio)phenyl)-1-hydroxy-2-oxoethyl)amino)- typically involves multiple steps. One common method starts with the preparation of the chloroacetamide derivative, which undergoes intramolecular cyclization rearrangement when treated with ammonium . This process results in the formation of the desired benzenesulfonamide derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-((2-(4-(ethylthio)phenyl)-1-hydroxy-2-oxoethyl)amino)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various catalysts for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Benzenesulfonamide, 4-((2-(4-(ethylthio)phenyl)-1-hydroxy-2-oxoethyl)amino)- has several scientific research applications:

Mechanism of Action

The primary mechanism of action for benzenesulfonamide, 4-((2-(4-(ethylthio)phenyl)-1-hydroxy-2-oxoethyl)amino)- involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in tissues. By inhibiting these enzymes, the compound can disrupt the metabolic processes of cancer cells, leading to reduced proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets benzenesulfonamide, 4-((2-(4-(ethylthio)phenyl)-1-hydroxy-2-oxoethyl)amino)- apart is its specific structure, which allows for selective inhibition of carbonic anhydrase IX over other isozymes. This selectivity makes it a promising candidate for targeted cancer therapy .

Properties

CAS No.

53066-86-7

Molecular Formula

C16H18N2O4S2

Molecular Weight

366.5 g/mol

IUPAC Name

4-[[2-(4-ethylsulfanylphenyl)-1-hydroxy-2-oxoethyl]amino]benzenesulfonamide

InChI

InChI=1S/C16H18N2O4S2/c1-2-23-13-7-3-11(4-8-13)15(19)16(20)18-12-5-9-14(10-6-12)24(17,21)22/h3-10,16,18,20H,2H2,1H3,(H2,17,21,22)

InChI Key

NEEZGSBBSQUEKB-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)S(=O)(=O)N)O

Origin of Product

United States

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